molecular formula C5H3FIN B1312466 2-Fluoro-4-iodopyridine CAS No. 22282-70-8

2-Fluoro-4-iodopyridine

Cat. No. B1312466
CAS RN: 22282-70-8
M. Wt: 222.99 g/mol
InChI Key: ADPRIAVYIGHFSO-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various chemical compounds, particularly in medicinal chemistry. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile precursor for further functionalization and incorporation into more complex molecules .

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Another approach for synthesizing fluoropyridines includes the use of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, which can be prepared from iodohalopyridines and subsequently undergo selective radiofluorination . Additionally, a novel synthetic pathway leading to 4-fluoropyridines utilizes 2-fluoroallylic alcohols, which undergo a series of rearrangements and cyclizations to yield the desired fluoropyridine structures .

Molecular Structure Analysis

The molecular structure of fluoropyridines can be influenced by the substituents on the pyridine ring. For instance, the solid-state structure of a terpyridine-diphenylacetylene hybrid fluorophore shows a trans arrangement of pyridine nitrogen atoms, which is crucial for its photophysical properties . The molecular arrangement can significantly affect the electronic structure and, consequently, the reactivity and properties of the fluoropyridine derivatives.

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the iodine atom can participate in coupling reactions, such as the Sonogashira cross-coupling, to introduce additional substituents onto the pyridine ring . The fluorine atom, on the other hand, can be involved in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-iodopyridine are influenced by the halogen atoms attached to the pyridine ring. The electron-withdrawing nature of the fluorine atom can enhance the acidity of adjacent hydrogen atoms, while the iodine atom can make the compound more susceptible to nucleophilic substitution reactions . The presence of fluorine also affects the lipophilicity and metabolic stability of the compound, making fluoropyridines particularly interesting for pharmaceutical applications . The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines demonstrates the potential of using fluorinated azaheterocycles as bifunctional building blocks for the development of new drugs .

Scientific Research Applications

Metalation and Synthesis

2-Fluoro-4-iodopyridine has been utilized in metalation processes. Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This process, applied to compounds like 2-fluoro-4-iodopyridine, resulted in high yields of lithio intermediates. These intermediates were key in synthesizing various polysubstituted pyridines and were instrumental in the synthesis of fused polyaromatic alkaloids, such as perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes (Rocca et al., 1993).

Palladium-Catalyzed Amination

Koley et al. (2010) explored the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines, emphasizing its selectivity for the 4-position. This was a deviation from conventional substitutions and was achieved under microwave irradiation, reducing both the reaction time and the amount of base required. This method opened new avenues for synthesizing coupling products efficiently (Koley, Schnürch, & Mihovilovic, 2010).

Halogen-Rich Intermediate for Synthesis

Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate. This compound was used for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting the versatility of 2-fluoro-4-iodopyridine derivatives in medicinal chemistry research (Wu et al., 2022).

Deprotonation Studies

Bobbio and Schlosser (2001) conducted a deprotonation study using derivatives of 2-fluoro-4-iodopyridine. They found that deprotonation with lithium diisopropylamide (LDA) occurred exclusively at certain positions, leading to acids and iodopyridines. This study provided insights into the regiochemical flexibility of such compounds, essential for developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Spectroscopic Analysis

Caine et al. (1995) analyzed the ultraviolet photoelectron spectra of various halopyridines, including 2-fluoro-4-iodopyridine. This research contributed to understandingthe electronic structures of these compounds, which is crucial for their application in various chemical processes (Caine, Dunne, & Nagy-Felsobuki, 1995).

Vibrational Spectroscopic Studies

Abdel‐Shafy et al. (1977) conducted vibrational studies on halogenated pyridines, including 2-fluoro-4-iodopyridine. These studies provided detailed insights into the molecular structure and behavior of these compounds, essential for their application in chemical synthesis and medicinal chemistry (Abdel‐Shafy, Perlmutter, & Kimmel, 1977).

Synthesis of Cognition Enhancer Drug

Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which is closely related to 2-fluoro-4-iodopyridine, for the synthesis of a cognition enhancer drug. This research highlighted the potential of such compounds in the development of therapeutic agents (Pesti et al., 2000).

Comparative Synthetic Methods for Imaging Tracers

Beer et al. (1995) explored synthetic methods for the radiolabelling of fluoropyridine analogs, which are structurally similar to 2-fluoro-4-iodopyridine. This work was significant in developing medical imaging tracers for Positron Emission Tomography (PET), demonstrating the compound's potential in biomedical research (Beer, Haeberli, Ametamey, & Schubiger, 1995).

Structural and Reactivity Analysis

Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, focusing on its geometrical optimization, spectroscopic characteristics, and electronic influences. The research also included molecular docking studies to understand its drug-like behavior, which is relevant for 2-fluoro-4-iodopyridine derivatives (Selvakumari et al., 2022).

Safety and Hazards

2-Fluoro-4-iodopyridine is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .

properties

IUPAC Name

2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRIAVYIGHFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427514
Record name 2-Fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodopyridine

CAS RN

22282-70-8
Record name 2-Fluoro-4-iodopyridine
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Record name 2-Fluoro-4-iodopyridine
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Record name 2-Fluoro-4-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?

A1: 2-Fluoro-4-iodopyridine serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.

Q2: What is the preferred reaction site in 2-fluoro-4-iodopyridine for palladium-catalyzed amination?

A2: Research has shown that palladium-catalyzed amination of 2-fluoro-4-iodopyridine occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.

Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving 2-fluoro-4-iodopyridine?

A3: Microwave irradiation offers several advantages for cross-coupling reactions involving 2-fluoro-4-iodopyridine compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using 2-fluoro-4-iodopyridine.

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